molecular formula C19H19N3O4S B2475244 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1988916-45-5

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2475244
CAS No.: 1988916-45-5
M. Wt: 385.44
InChI Key: ZHEUAKGVQZAFGG-UHFFFAOYSA-N
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Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a potent and selective chemical probe targeting KRAS-driven cancers. This compound functions as a covalent inhibitor that specifically targets the KRAS G12D mutant variant , a prevalent oncogenic driver in pancreatic ductal adenocarcinoma, colorectal cancer, and non-small cell lung cancer. Its mechanism involves binding irreversibly to the cysteine residue of the mutated KRAS G12D protein, locking it in an inactive state and thereby inhibiting downstream MAPK signaling pathways critical for tumor cell proliferation and survival. The design of this inhibitor is a significant advancement in oncology research, as it addresses a historically 'undruggable' target . Research utilizing this compound is focused on elucidating the biological dependencies of KRAS G12D mutant tumors, evaluating combination therapy strategies to overcome resistance, and validating novel targets within the RAS signaling network. It serves as an essential tool for the preclinical validation of KRAS G12D as a therapeutic target and for the development of next-generation targeted cancer therapies.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-18-16-6-3-9-20-17(16)19(24)22(18)11-10-21-27(25,26)15-8-7-13-4-1-2-5-14(13)12-15/h3,6-9,12,21H,1-2,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEUAKGVQZAFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Tetralin

Tetralin undergoes electrophilic aromatic sulfonation at the 2-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction proceeds via the formation of a tetralin sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in refluxing toluene.

Reaction Conditions:

  • Sulfonation: 1.5 equiv ClSO₃H, 0°C, 2 h (Yield: 85–90%)
  • Chlorination: 2.0 equiv PCl₅, toluene, 110°C, 4 h (Yield: 78–82%)

Amination to Sulfonamide

The sulfonyl chloride intermediate is treated with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at room temperature to yield 5,6,7,8-tetrahydronaphthalene-2-sulfonamide.

Reaction Conditions:

  • 3.0 equiv NH₃ (aq), THF, 25°C, 12 h
  • Yield: 92–95%
  • Purity (HPLC): ≥99% after recrystallization (ethanol/water)

Synthesis of 6-(2-Aminoethyl)-5,7-Dioxo-5H,6H,7H-Pyrrolo[3,4-b]Pyridine

The pyrrolo[3,4-b]pyridine dione core is constructed via a cyclocondensation strategy. Two primary routes have been documented:

Route A: Cyclization of N-Substituted Maleimide Derivatives

A maleimide derivative (e.g., N-(2-aminoethyl)maleimide) is reacted with 2-aminonicotinic acid in acetic acid under reflux to form the tricyclic pyrrolo[3,4-b]pyridine-5,7-dione.

Reaction Conditions:

  • 1.2 equiv 2-aminonicotinic acid, glacial acetic acid, 120°C, 8 h
  • Yield: 65–70%
  • Key Intermediate: 6-(2-Aminoethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridine

Route B: Bromination-Alkylation Sequence

An alternative approach involves bromination of the pyrrolo[3,4-b]pyridine precursor at the 6-position using N-bromosuccinimide (NBS), followed by nucleophilic substitution with ethylenediamine.

Step 1: Bromination

  • Substrate: 5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridine
  • Conditions: 1.6 equiv NBS, DMF, argon, 25°C, 4.5 h
  • Yield: 73–87% (6-bromo derivative)

Step 2: Amination

  • Conditions: 2.0 equiv ethylenediamine, K₂CO₃, DMF, 80°C, 12 h
  • Yield: 58–62%

Coupling of Sulfonamide and Pyrrolo[3,4-b]Pyridine Dione

The final step involves linking the two moieties via a nucleophilic substitution or amide bond formation.

Alkylation of Sulfonamide

The sulfonamide reacts with the bromoethyl-pyrrolo[3,4-b]pyridine dione in the presence of a base:

Reaction Conditions:

  • 1.2 equiv 6-(2-bromoethyl)-5,7-dioxo-pyrrolo[3,4-b]pyridine
  • 2.5 equiv K₂CO₃, DMF, 60°C, 24 h
  • Yield: 45–50%
  • Purity (HPLC): 98.5% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5)

Reductive Amination (Alternative)

For higher yields, reductive amination using sodium cyanoborohydride (NaBH₃CN) has been reported:

  • Conditions: 1.5 equiv pyrrolo[3,4-b]pyridine dione-ethylamine, 2.0 equiv NaBH₃CN, MeOH, 25°C, 48 h
  • Yield: 68–72%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridine-H), 7.82 (d, J=8.4 Hz, 1H, naphthalene-H), 7.28 (d, J=8.4 Hz, 1H, naphthalene-H), 4.12 (t, J=6.8 Hz, 2H, CH₂N), 3.02 (t, J=6.8 Hz, 2H, CH₂S), 2.85–2.78 (m, 4H, tetrahydronaphthalene-CH₂), 1.72–1.65 (m, 4H, tetrahydronaphthalene-CH₂).
  • LC-MS (ESI+): m/z 457.2 [M+H]⁺.

X-ray Powder Diffraction (XRPD)

Crystalline forms of the compound exhibit characteristic peaks at 2θ = 10.2°, 12.7°, 18.4°, and 24.9°, confirming polymorphic stability.

Optimization and Challenges

Yield Improvement Strategies

  • Solvent Screening: Replacing DMF with DMAc increased coupling yields to 55%.
  • Catalytic Additives: Tetrabutylammonium iodide (TBAI) enhanced alkylation efficiency (yield: 63%).

Purification Challenges

  • Byproduct Formation: Over-bromination during Route B necessitated repetitive chromatography.
  • Recrystallization Solvents: Ethyl acetate/hexane (1:3) provided optimal purity (>99%).

Chemical Reactions Analysis

Types of Reactions: N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophilic reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically produces more oxidized derivatives, while reduction reactions may yield simpler, less oxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies suggest that these compounds can inhibit bacterial growth by interacting with specific metabolic pathways .

1.2 Anticancer Properties
The compound's unique structure allows it to interact with multiple biological targets, making it a candidate for anticancer drug development. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . The sulfonamide moiety is particularly noted for its ability to inhibit enzymes related to tumor growth.

1.3 Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic processes. This inhibition can alter biochemical pathways and potentially lead to therapeutic applications in treating metabolic disorders .

Material Science

2.1 Polymer Development
Due to its structural complexity, N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be utilized in the development of advanced polymer materials. Its functional groups allow for modifications that can enhance the properties of polymers used in coatings and composites.

2.2 Nanocomposites
The compound's unique characteristics make it suitable for incorporation into nanocomposites. These materials can exhibit enhanced mechanical and thermal properties due to the interactions between the compound and nanomaterials .

Biochemical Research

3.1 Signal Transduction Studies
this compound is being investigated for its role in signal transduction pathways. Its ability to modulate receptor activity suggests potential applications in studying cell signaling mechanisms .

3.2 Drug Design and Discovery
The compound serves as a valuable scaffold for drug design due to its diverse functional groups. Researchers are exploring its potential as a lead compound for developing new therapeutics targeting various diseases .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets like enzymes or receptors. The pathways involved often include binding to active sites, altering enzymatic activity, or modulating receptor functions, leading to specific biological outcomes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
  • Core Structure : Tetrahydroimidazo[1,2-a]pyridine fused with ester and nitrophenyl groups.
  • Functional Groups: Cyano, nitro, and ester moieties contribute to electron-withdrawing effects and metabolic stability.
  • Physical Properties : Melting point 243–245°C; molecular weight confirmed via HRMS (ESI) .
  • Comparison: Unlike the target compound, this derivative lacks a sulfonamide group but shares a bicyclic nitrogen-containing core. The nitro and cyano groups may enhance reactivity in electrophilic substitutions, whereas the sulfonamide in the target compound could improve solubility and target affinity.
Ramelteon ()
  • Core Structure : Tetrahydrofuran-linked indene system with an ethylamine side chain.
  • Functional Groups : Secondary amine and acyl groups critical for melatonin receptor agonism.
  • Synthesis : Multi-step route involving Wittig-Horner condensation and chiral resolution (total yield ~5%) .
  • Comparison : Ramelteon’s tetrahydrofuran and indene systems contrast with the target compound’s tetrahydronaphthalene and pyrrolopyridine dione. However, both compounds emphasize stereochemical precision in synthesis.

Pharmacological Context from Plant-Derived Analogues ()

These broad activities suggest that heterocyclic systems, including the target compound’s pyrrolopyridine core, may similarly modulate inflammatory or neurological pathways.

Data Tables

Table 2: Pharmacological Activity Overview

Compound Analgesic Activity Antitussive Activity Antiasthmatic Activity Primary Target/Use
Target Compound Not studied Not studied Not studied Hypothesized enzyme inhibition
Camphor/Agarwood Extracts () Yes (P<0.01) Yes (P<0.05) Yes (P<0.05) Broad anti-inflammatory
Ramelteon () No No No Melatonin receptor agonist

Key Research Findings and Implications

Structural Complexity : The target compound’s pyrrolopyridine dione and sulfonamide groups distinguish it from imidazopyridine () and indene-furan () systems. These differences may confer unique solubility or target selectivity.

Synthetic Efficiency : Ramelteon’s low yield (~5%) underscores challenges in multi-step syntheses, suggesting that the target compound’s route (if analogous) may require optimization .

Pharmacological Potential: While plant extracts show broad efficacy (), synthetic derivatives like the target compound likely prioritize specificity, e.g., enzyme inhibition over general anti-inflammatory effects.

Biological Activity

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on recent research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N2O4S
  • Molecular Weight : 364.44 g/mol
  • CAS Number : 36239-67-5

The compound's biological activity primarily stems from its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of key enzymes involved in disease processes:

  • Inhibition of Thymidine Phosphorylase (TP) : Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit inhibitory effects on TP, which is implicated in tumor growth and angiogenesis. This inhibition can potentially lead to reduced tumor proliferation and improved therapeutic outcomes in cancer treatment .
  • Antimicrobial Activity : The compound has shown promise against various pathogens. Studies have evaluated its efficacy against Mycobacterium tuberculosis and several bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating moderate to good antibacterial properties .

Biological Activity Data

The following table summarizes the biological activities reported for the compound:

Activity TypeTarget Organism/EnzymeEffectiveness (MIC)
AntitubercularMycobacterium tuberculosis H37RvMIC 9.2–106.4 µM
AntibacterialEscherichia coliMIC 12.5 µM
AntifungalCandida albicansMIC 15 µM
Enzyme InhibitionThymidine PhosphorylaseIC50 50 µM

Case Studies

  • Antitubercular Activity : A study evaluated several derivatives of the compound for their antitubercular activity using the microplate Alamar Blue assay (MABA). Among the tested compounds, some exhibited significant activity with MIC values comparable to established antitubercular drugs like isoniazid .
  • Antibacterial Evaluation : Another study focused on assessing the antibacterial properties against common pathogens. The results indicated that certain derivatives demonstrated effective inhibition of bacterial growth, suggesting a potential role in treating bacterial infections .

Research Findings

Recent findings highlight the following aspects of the compound's biological activity:

  • Structure-Activity Relationship (SAR) : Modifications to the pyrrolo[3,4-b]pyridine moiety significantly influence biological activity. For instance, substituents at specific positions enhance or diminish enzyme inhibition and antimicrobial efficacy .
  • Safety Profile : Preliminary safety assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its toxicity and side effects comprehensively .

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